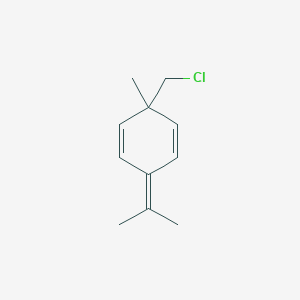![molecular formula C22H30N2O4S2Sn B14384043 (2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid CAS No. 90130-71-5](/img/structure/B14384043.png)
(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid is a complex organic compound with a unique structure that includes amino, carboxyl, and sulfanyl groups, as well as a diphenylstannyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid involves multiple steps. The initial step typically includes the preparation of the amino acid backbone, followed by the introduction of the sulfanyl and diphenylstannyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The diphenylstannyl moiety can be reduced under specific conditions.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can lead to the formation of sulfoxides, while substitution reactions can yield various amides or esters.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between different functional groups and biological molecules. Its amino and carboxyl groups make it a potential candidate for peptide synthesis and protein modification studies.
Medicine
In medicine, this compound may have potential applications as a drug or drug precursor. Its unique structure could allow for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its diphenylstannyl moiety could also make it useful in catalysis and other chemical processes.
作用机制
The mechanism of action of (2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The diphenylstannyl moiety may also interact with metal ions and other cofactors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other amino acids with sulfanyl and diphenylstannyl groups, such as:
- (2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylpropanoic acid
- (2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylpentanoic acid
Uniqueness
The uniqueness of (2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid lies in its specific combination of functional groups and stereochemistry
属性
CAS 编号 |
90130-71-5 |
|---|---|
分子式 |
C22H30N2O4S2Sn |
分子量 |
569.3 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/2C6H5.2C5H11NO2S.Sn/c2*1-2-4-6-5-3-1;2*1-5(2,9)3(6)4(7)8;/h2*1-5H;2*3,9H,6H2,1-2H3,(H,7,8);/q;;;;+2/p-2/t;;2*3-;/m..11./s1 |
InChI 键 |
CTSNXABFZNBHRO-UCQYJBEHSA-L |
手性 SMILES |
CC(C)([C@@H](C(=O)O)N)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)SC(C)(C)[C@@H](C(=O)O)N |
规范 SMILES |
CC(C)(C(C(=O)O)N)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)SC(C)(C)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


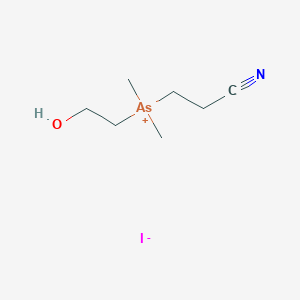
![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)
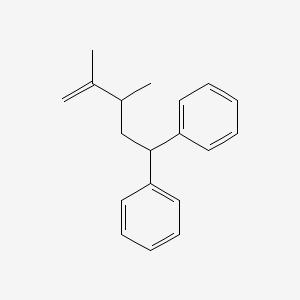

![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)

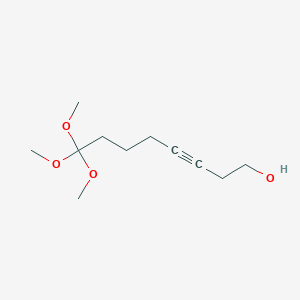
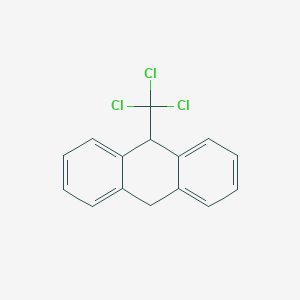
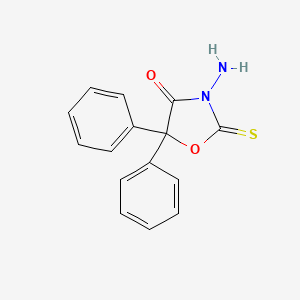
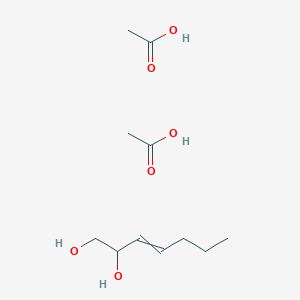
![1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene](/img/structure/B14384055.png)
